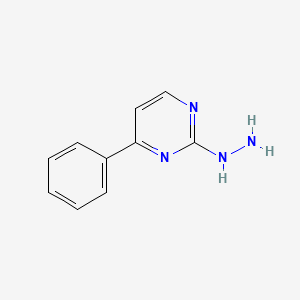

2-Hydrazino-4-phenylpyrimidine

Description

Properties

CAS No. |

71734-79-7 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-phenylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

BJYYJTBSIMBZTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydrazino 4 Phenylpyrimidine and Its Congeners

Classical Synthetic Approaches and Mechanistic Considerations

Traditional methods for synthesizing 2-hydrazino-4-phenylpyrimidine have laid the groundwork for many of the advanced techniques used today. These approaches primarily involve nucleophilic displacement and condensation reactions.

Nucleophilic Displacement Reactions

A prevalent and direct method for introducing the hydrazino group onto the pyrimidine (B1678525) ring is through nucleophilic substitution. This typically involves the reaction of a pyrimidine precursor bearing a good leaving group at the 2-position with hydrazine (B178648).

Common starting materials for this reaction are 2-chloro- or 2-methylsulfonyl-substituted pyrimidines. For instance, 2-chloro-4-phenylpyrimidine (B78434) can be reacted with hydrazine hydrate (B1144303) to yield this compound. The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient C2 carbon of the pyrimidine ring, leading to the displacement of the chloride ion. jocpr.com

Similarly, 2-methylsulfonyl-4-phenylpyrimidine serves as an effective substrate. A solution of this compound in ethanol (B145695), when treated with hydrazine, readily forms this compound. prepchem.comnih.gov The methylsulfonyl group is an excellent leaving group, facilitating the reaction under relatively mild conditions. The general mechanism involves the lone pair of electrons on the nitrogen atom of hydrazine attacking the carbon atom bonded to the leaving group, forming a tetrahedral intermediate which then collapses to expel the leaving group and form the final product.

The choice of leaving group can influence the reaction conditions and yields. Research has shown that these reactions are often carried out in a suitable solvent, such as ethanol, and may be stirred at room temperature or heated to achieve completion. nih.gov

Table 1: Comparison of Leaving Groups in Nucleophilic Displacement Reactions

| Leaving Group | Typical Reagent | Reaction Conditions | Reference |

| Chloro | 2-chloro-4-phenylpyrimidine | Reflux with hydrazine hydrate in ethanol | jocpr.com |

| Methylsulfonyl | 2-methylsulfonyl-4-phenylpyrimidine | Stirred with hydrazine in ethanol at room temperature | prepchem.comnih.gov |

Condensation Reactions in Precursor Synthesis

The synthesis of the pyrimidine ring itself is a critical preliminary step. Classical methods often rely on the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a urea (B33335) or guanidine (B92328) derivative. This is famously known as the Pinner synthesis. mdpi.com

For the synthesis of a 4-phenylpyrimidine (B189444) core, a common precursor is a phenyl-substituted 1,3-dicarbonyl compound. For example, benzoylacetone (B1666692) can be condensed with urea in the presence of an acid catalyst to form 4-methyl-6-phenylpyrimidin-2-ol. jocpr.com This pyrimidin-2-ol can then be converted to the corresponding 2-chloro derivative by treatment with phosphorus oxychloride, which subsequently undergoes nucleophilic displacement with hydrazine as described above. jocpr.com

These condensation reactions are fundamental in building the heterocyclic core and allow for the introduction of various substituents onto the pyrimidine ring based on the choice of the initial carbonyl compound and the amidine-containing reagent. bu.edu.eg

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and higher-yielding synthetic methods. This has led to the exploration of alternative energy sources and catalytic systems.

Microwave-Assisted Synthesis Protocols and Yield Enhancement

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. tsijournals.com The synthesis of pyrimidine derivatives, including hydrazino-substituted ones, has greatly benefited from this technology.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the nucleophilic displacement of chlorine from 2-chloropyrimidines with hydrazine. tsijournals.com For example, the reaction of 2-chloro-4-methyl-6-phenylpyrimidine (B1580781) with hydrazine hydrate, which typically requires several hours of reflux under conventional heating, can be completed in a matter of minutes under microwave irradiation, often with improved yields. jocpr.comtsijournals.com The mechanism is believed to involve the efficient heating of the polar reactants and solvent by the microwaves, leading to a rapid increase in temperature and reaction rate.

Furthermore, microwave assistance has been used in the initial condensation steps to form the pyrimidine ring itself. One-pot, three-component reactions, such as the Biginelli reaction, can be significantly accelerated under microwave conditions. omicsonline.org For instance, the condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine (B8664642) can be achieved in high yields in a much shorter time compared to classical methods. omicsonline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hydrazinolysis of 2-chloropyrimidine | 2-5 hours | 3 minutes | Significant | jocpr.comtsijournals.comomicsonline.org |

| Chalcone reaction with INH | Not specified | Not specified | Moderate | nih.gov |

| Hydrazide formation from ester | 24 hours | 3 minutes | Significant | omicsonline.org |

Ultrasonic and Other Energy-Efficient Synthetic Techniques

Ultrasound irradiation is another alternative energy source that has been shown to promote organic reactions. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance chemical reactivity. sci-hub.se

The synthesis of pyrimidine derivatives has been shown to be accelerated under ultrasonic conditions. nih.govnanobioletters.comnih.gov Condensation reactions to form the pyrimidine ring, as well as subsequent functionalization steps, can be carried out more efficiently with sonication compared to traditional heating methods. sci-hub.setandfonline.com For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through a condensation reaction was achieved in higher yields and shorter reaction times under ultrasound irradiation without the need for a catalyst. sci-hub.senih.gov This highlights the potential of ultrasound as an energy-efficient and environmentally benign synthetic tool.

Catalytic Methodologies for Pyrimidine Ring Formation and Functionalization

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. Various catalytic systems have been developed for the synthesis and functionalization of pyrimidines.

For the formation of the pyrimidine ring, a range of catalysts have been employed. These include both acid and base catalysts for classical condensation reactions. mdpi.com More recently, metal catalysts, such as those based on copper, iridium, and zinc, have been utilized in multicomponent reactions to construct the pyrimidine scaffold with high regioselectivity and functional group tolerance. mdpi.comorganic-chemistry.org For instance, copper-catalyzed cyclization of ketones with nitriles provides a general route to diversely functionalized pyrimidines. organic-chemistry.org Iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a sustainable approach. mdpi.comorganic-chemistry.org

In the context of functionalizing the pyrimidine ring, catalytic methods are also crucial. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or other substituents onto the pyrimidine core. organic-chemistry.org The use of nanostructure catalysts, such as Fe3O4, ZnO, or Mn3O4, has also been explored for the synthesis of pyrimidine derivatives, offering advantages like easy recovery and reusability. nih.gov

Optimization of Reaction Conditions and Process Intensification

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 2-chloro- or 2-sulfonyl-4-phenylpyrimidine, with hydrazine. The efficiency of this reaction is highly dependent on various parameters, including the choice of solvent, temperature, and the presence of catalysts.

Solvent Effects and Reaction Kinetics

The solvent plays a critical role in the kinetics of SNAr reactions by influencing the solubility of reactants and stabilizing the transition states. For the reaction of halopyrimidines with hydrazine, the choice of solvent can significantly impact the reaction rate and yield.

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles, including hydrazine, have been conducted in different solvent systems. nih.gov While not specific to the 4-phenyl derivative, these studies provide valuable insights into the reaction mechanism. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine has been studied in methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). ccsenet.org In these solvents, the reaction proceeds via an uncatalyzed substitution, with the formation of the zwitterionic Meisenheimer-type intermediate being the rate-determining step. ccsenet.org The polarity and hydrogen-bonding capability of the solvent can affect the stability of this intermediate and, consequently, the reaction rate.

In the synthesis of ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate, a congener of the target molecule, the reaction of the corresponding 2-methylsulfonylpyrimidine with hydrazine hydrate is carried out in absolute ethanol at room temperature. semanticscholar.org This suggests that protic solvents like ethanol can effectively facilitate the reaction. Lower alcohols, such as methanol, have been noted to accelerate reaction rates in similar nucleophilic substitutions compared to water, which is attributed to the reduced solvation of the hydrazine nucleophile. smolecule.com

The following table summarizes the effect of different solvents on the yield of pyrimidine synthesis, drawn from related synthetic procedures.

| Solvent System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| DMF | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride | 4-Phenyl-2-(3-bromophenyl)pyrimidine | 10 (with 10% Pd/C) | researchgate.net |

| DMSO | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride | 4-Phenyl-2-(3-bromophenyl)pyrimidine | 30 (with 20% Pd(OH)2) | researchgate.net |

| 1,4-Dioxane | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride | 4-Phenyl-2-(3-bromophenyl)pyrimidine | 25 (with 20% Pd(OH)2) | researchgate.net |

| Isopropyl alcohol | 2,4,5-Trichloropyrimidine | 2-Amino-N-methylbenzamide | 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-methylbenzamide | Not specified | nih.gov |

| Ethanol | 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-methylbenzamide | Hydrazine monohydrate | 2-((5-Chloro-2-(hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide | Not specified | nih.gov |

This table is illustrative and compiles data from syntheses of related pyrimidine structures to indicate solvent trends.

Catalyst Systems and Ligand Design in Pyrimidine Synthesis

While many syntheses of hydrazinopyrimidines proceed without a catalyst, modern synthetic methods increasingly employ transition metal catalysis to enhance efficiency, particularly for C-N bond formation. smolecule.com Palladium- and copper-based catalysts are prominent in this area.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. smolecule.com The Buchwald-Hartwig amination, for instance, is widely used for the coupling of aryl halides with amines. sigmaaldrich.com The design of suitable phosphine (B1218219) ligands is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst. nih.gov For the synthesis of complex pyrimidine derivatives, ligands such as bis(di-tert-butylphosphino)ferrocene and X-Phos have been employed in Suzuki-Miyaura and Sonogashira couplings, respectively, to construct the pyrimidine core or append substituents. sigmaaldrich.com In the synthesis of 2,4-diarylaminopyrimidine derivatives, a palladium-catalyzed Suzuki-Miyaura coupling was used to introduce an aryl group at the 5-position of a bromopyrimidine intermediate. shu.ac.uk

Copper-Catalyzed Synthesis:

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-based methods. nih.govbeilstein-journals.org The development of efficient ligands has been key to performing these reactions under milder conditions. For the N-arylation of heterocycles, various ligands have been investigated. In some cases, the solvent itself, such as ethylene (B1197577) glycol, can act as a ligand for the copper catalyst. nih.gov Oxalohydrazide ligands have been shown to be highly effective in copper-catalyzed C-O coupling reactions, achieving high turnover numbers. escholarship.org While not directly applied to hydrazine coupling with chloropyrimidines, these ligand systems demonstrate the potential for developing highly active catalysts for the synthesis of this compound.

The following table presents a selection of catalyst systems and ligands used in the synthesis of substituted pyrimidines, highlighting the diversity of approaches available.

| Catalyst | Ligand | Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| 10% Pd/C | - | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride | DMF | 4-Phenyl-2-(3-bromophenyl)pyrimidine | researchgate.net |

| 20% Pd(OH)2 | - | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Bromobenzimidamide hydrochloride | DMSO | 4-Phenyl-2-(3-bromophenyl)pyrimidine | researchgate.net |

| Cu(OAc)2 | tBu3P·HBF4 | N-Aryl enaminone | Arylboronic acid | DMF | 2-Aryl indole | nih.gov |

| Pd(dppf)Cl2 | - | 5-Bromo-2,4-bis(arylamino)pyrimidine | Arylboronate ester | Dioxane | 2,4,5-Tris(arylamino)pyrimidine | shu.ac.uk |

| CuI | Ethylene Glycol | Aryl halide | Imidazole | Ethylene Glycol | N-Arylimidazole | nih.gov |

This table is illustrative and compiles data from syntheses of related heterocyclic structures to indicate catalyst and ligand trends.

Chemical Reactivity and Elaborate Transformations of 2 Hydrazino 4 Phenylpyrimidine

Reactions at the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it highly nucleophilic, enabling it to react with a wide range of electrophiles. These reactions are fundamental to the derivatization of the 2-hydrazino-4-phenylpyrimidine scaffold.

The reaction of this compound with aldehydes and ketones in suitable solvents, such as ethanol (B145695), readily affords the corresponding hydrazones and Schiff bases. nih.govderpharmachemica.com This condensation reaction is a common and efficient method for introducing a variety of substituents onto the hydrazine moiety. nih.govrsc.org The formation of these C=N bonds extends the conjugation of the system and provides a platform for further chemical modifications or for studying structure-activity relationships in medicinal chemistry. nih.govmdpi.com

For instance, reacting this compound with various aromatic aldehydes in the presence of an acid catalyst typically leads to the formation of N'-arylmethylene-2-hydrazino-4-phenylpyrimidine derivatives in high yields. derpharmachemica.com The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC). derpharmachemica.com

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Conditions | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehydes (e.g., benzaldehyde) | Ethanol, Acid catalyst, Reflux | Hydrazone (Schiff Base) |

| This compound | Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde) | Ethanol, Glacial acetic acid, Reflux | Substituted Hydrazone |

| This compound | Heterocyclic Aldehydes | Ethanol, Reflux | Heterocyclic Hydrazone |

The nucleophilic character of the hydrazine group allows for straightforward acylation, alkylation, and sulfonylation. Acylation is typically achieved by treating this compound with acyl chlorides or acid anhydrides in the presence of a base to yield N'-acyl-2-hydrazino-4-phenylpyrimidine derivatives. Similarly, alkylation with alkyl halides introduces alkyl groups to the terminal nitrogen. Sulfonylation, using sulfonyl chlorides, results in the corresponding sulfonamide derivatives. These reactions are crucial for creating a diverse library of compounds with modified electronic and steric properties.

This compound is a key precursor for the synthesis of various fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another heterocyclic ring. These reactions often proceed via an initial reaction at the hydrazine moiety followed by an intramolecular cyclization.

One of the most significant transformations of this compound is its conversion into 7-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives. nih.govnih.govrsc.org This is typically achieved through cyclocondensation reactions with one-carbon unit donors. For example, heating this compound with reagents like formic acid, triethyl orthoformate, or carbon disulfide leads to the formation of the fused triazole ring. nih.gov

The reaction with triethyl orthoformate, for instance, first forms an intermediate which then undergoes intramolecular cyclization to yield the triazolo[4,3-a]pyrimidine core. nih.gov These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their wide range of biological activities. nih.govrsc.org

| Reactant 1 | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Triethyl orthoformate | Reflux | 7-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine |

| This compound | Formic Acid | Heating | 7-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine |

| This compound | Carbon Disulfide | Reflux | 7-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-3-thiol |

The hydrazine moiety can also be utilized to construct a pyrazole (B372694) ring. This is accomplished by reacting this compound with 1,3-dielectrophilic compounds, such as 1,3-dicarbonyls (e.g., acetylacetone) or α,β-unsaturated ketones. miami.edunih.gov The reaction proceeds through a condensation-cyclization sequence, where the hydrazine first reacts with one carbonyl group to form a hydrazone, which then undergoes intramolecular cyclization by attacking the second electrophilic center. nih.govrsc.org For example, the reaction with acetylacetone (B45752) in a suitable solvent yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylpyrimidine. nih.gov

While less direct, this compound can serve as a starting material for the synthesis of derivatives containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.netmdpi.com This transformation typically involves a multi-step process. First, the hydrazine is acylated to form an N'-acylhydrazide intermediate. niscpr.res.innih.gov This intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to form the 1,3,4-oxadiazole ring. researchgate.netnih.gov The final product is a molecule where the pyrimidine ring is linked to an oxadiazole ring via the C2 position. researchgate.net

Cycloaddition Reactions to Form Fused Heterocyclic Systems

Other Annulation Reactions Leading to Polycyclic Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an endocyclic nitrogen atom within the hydrazino moiety, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Annulation reactions involving the cyclization of the hydrazino group with various electrophilic reagents lead to the formation of stable polycyclic frameworks, most notably pyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazines.

These reactions typically proceed by the initial reaction of the terminal -NH2 group of the hydrazino moiety with one electrophilic center, followed by an intramolecular cyclization involving the secondary nitrogen atom onto the second electrophilic site. A variety of bifunctional reagents have been employed to construct the fused triazine ring. chem-soc.siderpharmachemica.com

For instance, the reaction with diethyl oxalate (B1200264) introduces a two-carbon unit that, after cyclization, results in the formation of a dione-substituted triazine ring. derpharmachemica.com Similarly, ethyl bromoacetate (B1195939) provides a different building block for the fused system. The specific reagents and conditions used dictate the final structure of the resulting polycyclic molecule.

Below is a table summarizing representative annulation reactions of 2-hydrazinopyrimidine (B184050) derivatives leading to pyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazine systems.

Table 1: Synthesis of Pyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazine Derivatives from 2-Hydrazinopyrimidines

| Reagent | Base/Solvent | Fused Product Structure | Reference(s) |

|---|---|---|---|

| Diethyl Oxalate | Sodium Ethoxide / Ethanol | 8-(Aryl)-3,4,6-trioxo-2,3,4,6-tetrahydro-1H-pyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazine-7-carbonitrile | derpharmachemica.com |

| Ethyl Bromoacetate | Sodium Ethoxide / Ethanol | 8-(Aryl)-4,6-dioxo-2,3,4,6-tetrahydro-1H-pyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazine-7-carbonitrile | derpharmachemica.com |

| Chloroacetyl chloride | DMF | 3,6-Dioxopyrimido[2,1-c] cdnsciencepub.comchem-soc.siresearchgate.nettriazine derivative | chem-soc.si |

Reactions at the Pyrimidine Core and Phenyl Substituent

The electronic nature of the pyrimidine and phenyl rings in this compound dictates their susceptibility to substitution reactions. The pyrimidine ring is inherently electron-deficient, which generally deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly if a good leaving group is present at the 2, 4, or 6 positions. Conversely, the phenyl substituent is a classic substrate for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring:

Research on the analogous compound, 4-phenylpyrimidine (B189444), demonstrates that the phenyl ring can undergo electrophilic substitution, such as nitration. cdnsciencepub.comresearchgate.net The regiochemical outcome of this reaction is highly dependent on the specific nitrating agent used. This dependency arises from the possibility of the pyrimidine nitrogen acting as a site for initial attack by the electrophile (or protonation under strong acid conditions), which modifies the directing effect of the pyrimidine ring on the phenyl substituent. cdnsciencepub.com

Using Mixed Nitric and Sulfuric Acids (HNO₃/H₂SO₄): Under these strongly acidic conditions, where the pyrimidine ring is likely protonated, nitration of 4-phenylpyrimidine yields a mixture of the ortho- and meta-nitrophenyl derivatives. cdnsciencepub.com

Using Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This reagent system leads to a different product distribution, affording a mixture of ortho-, meta-, and para-nitrophenyl (B135317) derivatives. cdnsciencepub.com

The hydrazino group at the 2-position of the target molecule would be expected to further influence the reaction's outcome due to its own electronic effects and potential reactivity under strong acid conditions.

Table 2: Regioselectivity in the Nitration of 4-Phenylpyrimidine

| Nitrating Reagent | Product Distribution (ortho:meta:para) | Reference(s) |

|---|---|---|

| HNO₃ / H₂SO₄ | ~40 : 60 : 0 | cdnsciencepub.com |

The hydrazino group is a versatile functional handle that can be readily converted into other functionalities. Furthermore, the entire pyrimidine core can undergo significant rearrangement under specific conditions.

Acylation of the Hydrazino Group: The terminal amino group of the hydrazino moiety is nucleophilic and readily undergoes acylation upon reaction with acylating agents like acid chlorides or anhydrides. This reaction yields the corresponding N-acylhydrazide derivatives, which can be important intermediates in drug design for modifying properties such as lipophilicity. nih.gov

Oxidation of the Hydrazino Group: The hydrazino group can be oxidized using various oxidizing agents. Depending on the reagent and reaction conditions, this can lead to the formation of azo compounds or other oxidized nitrogen species. The oxidation of phenylhydrazines, for example, has been studied extensively and is known to be susceptible to polar effects from substituents on the phenyl ring. scispace.com

Skeletal Rearrangement to Pyrazoles: A more profound transformation involves the skeletal editing of the pyrimidine ring itself. It has been demonstrated that 4-phenylpyrimidine can be converted into 5-phenyl-1H-pyrazole. nih.gov This transformation requires initial activation of the pyrimidine ring, for example, by N-triflylation at room temperature. The activated N-triflylpyrimidinium species is then susceptible to nucleophilic attack by hydrazine. This attack initiates a cascade involving a 6π electrocyclic ring-opening, followed by tautomerization and eventual elimination of N-triflylformamidine to yield the stable pyrazole ring. nih.gov This represents a powerful method for converting one heterocyclic system into another under relatively mild conditions.

Tautomerism and Conformational Dynamics Studies

Tautomerism:

This compound can theoretically exist in two primary tautomeric forms: the amino form (this compound) and the imino form (2-hydrazono-1,2-dihydro-4-phenylpyrimidine). The equilibrium between these forms is crucial as it affects the molecule's chemical properties, reactivity, and biological interactions.

Extensive studies, including those utilizing ¹⁵N NMR spectroscopy on related compounds, have provided clear insight into this tautomeric preference. Research on 2-hydrazino-4,6-dimethylpyrimidine has shown conclusively that it exists predominantly as the amino tautomer in solution. rsc.orgresearchgate.net This preference is attributed to the preservation of the aromaticity of the pyrimidine ring in the amino form, which confers greater thermodynamic stability. While the imino form may benefit from the formation of a conjugated hydrazone system, this is generally not sufficient to overcome the energetic cost of disrupting the ring's aromaticity. By analogy, this compound is also expected to exist almost exclusively in the more stable amino tautomeric form.

Conformational Dynamics:

The primary conformational flexibility in this compound arises from the rotation of the phenyl group around the single bond connecting it to the C4 position of the pyrimidine ring. The rotation of aryl groups in such biaryl systems is a well-studied phenomenon and is associated with a specific rotational energy barrier. biomedres.us

The magnitude of this barrier is influenced by:

Steric Hindrance: Interactions between the ortho-hydrogens of the phenyl ring and the atoms at the 3 and 5 positions of the pyrimidine ring.

Electronic Effects: The degree of π-conjugation between the two rings, which favors a planar conformation.

While a specific rotational barrier for this compound has not been reported, studies on similar biphenyl (B1667301) and aryl-heterocycle systems show that this rotation is a dynamic process at room temperature. nih.govrsc.org The molecule will therefore exist as a population of conformers with varying dihedral angles between the planes of the two rings, with the lowest energy conformation representing a balance between maximizing conjugation and minimizing steric clash.

Derivatization Strategies and Scaffold Utility in Advanced Chemical Synthesis

Design and Synthesis of Structurally Diverse Derivatives of 2-Hydrazino-4-phenylpyrimidine

The primary site for derivatization on the this compound scaffold is the terminal amino group of the hydrazino moiety. This group's high nucleophilicity allows it to readily react with a variety of electrophilic partners, most notably carbonyl compounds.

A principal strategy for derivatization is through condensation reactions. nih.gov The reaction of this compound with various aldehydes and ketones yields a diverse family of hydrazone derivatives. nih.govnih.gov This reaction is typically straightforward and allows for the introduction of a wide range of substituents onto the core scaffold, depending on the structure of the carbonyl compound used.

Furthermore, cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents provide a powerful route to fused heterocyclic systems. For instance, reacting the scaffold with β-ketoesters or acetylacetone (B45752) can lead to the formation of pyrazole (B372694) rings fused to the pyrimidine (B1678525) core, creating pyrazolo[1,5-a]pyrimidine (B1248293) systems. rsc.org These reactions significantly increase the structural complexity and rigidity of the final molecule. The general reactivity of hydrazines with dicarbonyl compounds to form five-membered rings like pyrazoles is a well-established synthetic pathway. nih.govbeilstein-journals.org

These synthetic strategies enable the creation of a large number of derivatives from a single, readily accessible starting material. The specific properties of the resulting molecules can be fine-tuned by carefully selecting the reaction partner.

| Reactant Type | Reaction | Resulting Derivative Class | Example Reactant |

|---|---|---|---|

| Aldehyde/Ketone | Condensation | Hydrazones | Benzaldehyde |

| β-Diketone | Cyclocondensation | Pyrazoles | Acetylacetone |

| β-Ketoester | Cyclocondensation | Pyrazolones | Ethyl acetoacetate |

| Acyl Halide | Acylation | Acylhydrazines | Acetyl chloride |

This compound as a Versatile Building Block in Complex Molecular Architectures

Beyond simple derivatization, this compound is a highly effective building block for the construction of sophisticated molecular architectures. rsc.orgmdpi.comrsc.org Its pre-organized arrangement of nitrogen atoms and aromatic surfaces makes it an ideal precursor for ligands, a component for self-assembling systems, and a core scaffold for chemical libraries.

The this compound molecule contains multiple nitrogen atoms—two in the pyrimidine ring and two in the hydrazino group—that can act as Lewis bases, making them potential coordination sites for metal ions. mdpi.com This inherent property is significantly enhanced upon derivatization.

When converted to hydrazone derivatives, an additional imine nitrogen atom is introduced, creating a multidentate ligand system. ajgreenchem.com These N,N-donor ligands can chelate to a single metal center or bridge multiple metal ions, forming coordination complexes and polymers. The pyrimidine ring nitrogen, the α-nitrogen of the original hydrazine (B178648) group, and the imine nitrogen of the hydrazone can form stable five- or six-membered chelate rings with metal ions. ajgreenchem.com This chelation ability is crucial for the formation of stable coordination compounds. mdpi.comresearchgate.net The specific coordination mode and the resulting geometry of the metal complex can be influenced by the nature of the metal ion and the steric and electronic properties of the substituents introduced during derivatization.

| Derivative Type | Potential Donor Atoms | Chelation Mode | Potential Metal Ions |

|---|---|---|---|

| Hydrazone (from Aldehyde) | Pyrimidine-N, Hydrazine-N, Imine-N | Bidentate or Tridentate | Cu(II), Ni(II), Co(II), Zn(II) |

| Acylhydrazine | Pyrimidine-N, Hydrazine-N, Carbonyl-O | Bidentate or Tridentate | Fe(III), Mn(II), Ru(II) |

The structure of this compound and its derivatives is well-suited for the construction of supramolecular assemblies. These are large, ordered structures held together by non-covalent interactions rather than covalent bonds.

Two key interactions are prominent:

Hydrogen Bonding: The N-H protons of the hydrazino group and its derivatives can act as hydrogen bond donors, while the various nitrogen atoms in the molecule can act as hydrogen bond acceptors. These interactions can link molecules together to form tapes, sheets, or three-dimensional networks.

Through a combination of these forces, derivatives of this compound can self-assemble into predictable, ordered frameworks. The design of these frameworks can be controlled by modifying the peripheral substituents on the molecule, which in turn alters the directionality and strength of the non-covalent interactions. nih.gov

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a chemical library. nih.goviipseries.org These libraries are then screened for desired properties, particularly in the context of drug discovery. bohrium.com

The this compound scaffold is an excellent starting point for combinatorial library generation. youtube.com The reliable and high-yielding condensation reaction of its hydrazino group with a vast array of commercially available aldehydes and ketones allows for the parallel synthesis of thousands of distinct hydrazone derivatives. nih.gov This process can be automated in microtiter plates, where a solution of the core scaffold is dispensed into wells, each containing a different carbonyl compound. This approach enables the rapid exploration of a large chemical space around the central pyrimidine core, facilitating the identification of molecules with specific biological or material properties.

| Scaffold | Reactive Site | Library of Building Blocks | Generated Library |

|---|---|---|---|

| This compound | Hydrazino group (-NHNH2) | Aldehyde 1 (R1CHO) | Scaffold-NN=CHR1 |

| Aldehyde 2 (R2CHO) | Scaffold-NN=CHR2 | ||

| Ketone 1 (R3COR4) | Scaffold-NN=CR3R4 |

Coordination Chemistry and Metal Complexes of 2 Hydrazino 4 Phenylpyrimidine Derivatives

Elucidation of Ligand Binding Modes and Coordination Geometries

Pyrimidine-hydrazone derivatives are versatile ligands capable of coordinating to metal ions in various modes, including monodentate, bidentate, or tridentate fashions. chemistryjournal.netresearchgate.net The specific binding mode is influenced by the ligand's structure, the nature of the metal ion, and the reaction conditions. Coordination typically occurs through the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazone moiety. researchgate.net

The coordination of the ligand to the metal center results in a variety of coordination geometries, with octahedral and tetrahedral arrangements being the most common. chemistryjournal.net The geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Spectroscopic and Structural Analysis of Metal Complexes

Advanced spectroscopic techniques are crucial for a detailed understanding of the electronic and structural properties of metal complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for studying paramagnetic metal complexes, such as those of copper(II), providing information about the metal ion's coordination environment and magnetic interactions. nih.govnih.govethz.ch While specific 2D NMR or Resonance Raman studies on 2-Hydrazino-4-phenylpyrimidine complexes are not available, these techniques are generally applied to analogous systems to gain deeper structural insights.

Electronic, Optical, and Magnetic Properties of Metal Complexes

The electronic properties of metal complexes with pyrimidine-hydrazone ligands are typically investigated using UV-Visible spectroscopy. The coordination of the ligand to a metal ion often results in shifts in the electronic absorption bands, providing evidence of complex formation. mdpi.com

The magnetic properties of these complexes are determined by the electronic configuration of the metal ion and the geometry of the complex. Magnetic susceptibility measurements can distinguish between paramagnetic and diamagnetic complexes and provide insights into the number of unpaired electrons. nih.govnih.govmdpi.comrsc.org For instance, copper(II) complexes often exhibit antiferromagnetic interactions. nih.gov

Theoretical and Computational Studies on 2 Hydrazino 4 Phenylpyrimidine and Its Derivatives

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the geometry and electronic landscape of 2-Hydrazino-4-phenylpyrimidine and its analogs. researchgate.netsuperfri.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to optimize the molecular geometry of pyrimidine (B1678525) derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. irjweb.commdpi.com These optimized structures represent the minimum energy conformation of the molecule in the gaseous phase. ajchem-a.com

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.ws The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. ajchem-a.comirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For pyrimidine derivatives, DFT calculations have been employed to determine these frontier molecular orbitals. nih.gov The analysis of HOMO-LUMO energies helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Below is a table summarizing typical electronic properties calculated for pyrimidine derivatives using DFT:

| Property | Description | Typical Calculated Values for Pyrimidine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 4.7 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.2 to 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.8 to 2.5 eV |

Note: These values are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Computational spectroscopy plays a vital role in interpreting experimental spectra by providing a theoretical framework for understanding the underlying molecular vibrations and electronic transitions. aip.org DFT calculations are widely used to predict various spectroscopic properties, including FT-IR, FT-Raman, and UV-Vis spectra. researchgate.netnih.gov

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman data to assign the observed bands to specific vibrational modes of the molecule. nih.govresearchgate.net This comparison helps in the structural confirmation of the synthesized compounds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govmdpi.com The calculated absorption wavelengths (λmax) can be correlated with experimental findings to understand the electronic properties of the compounds. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. nih.gov For the synthesis of derivatives of this compound, computational studies can elucidate the reaction mechanisms, identify transition states, and determine the activation energies associated with different reaction steps. mdpi.com This understanding is crucial for optimizing reaction conditions and improving the yield of desired products. For instance, in reactions involving hydrazine (B178648) derivatives, computational modeling can shed light on the initial steps, such as hydrogen abstraction, and the subsequent formation of intermediates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.govmdpi.com For flexible molecules like this compound and its derivatives, MD simulations can reveal the preferred conformations in different environments, such as in solution. wayne.edu

These simulations are particularly useful for studying how these molecules interact with their surroundings, including solvent molecules or biological macromolecules. mdpi.com By analyzing the trajectories from MD simulations, researchers can gain insights into the stability of different conformations and the nature of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the behavior of these compounds in a dynamic environment. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Models (focused on chemical reactivity or in vitro binding mechanisms)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to develop mathematical relationships between the structural features of molecules and their observed activities. mdpi.com

For derivatives of this compound, computational SAR studies can identify the key structural motifs responsible for their chemical reactivity or in vitro binding affinity. researchgate.net By analyzing a series of related compounds, these models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. mdpi.comresearchgate.net These studies often focus on descriptors related to the electronic and steric properties of the molecules, which are crucial for their interaction with biological targets.

Ligand-Protein/Enzyme Interaction Studies (via molecular docking, focusing on in vitro binding sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. sciencescholar.uspreprints.orgremedypublications.com This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to screen large libraries of compounds for their ability to bind to a specific target. nih.gov

For this compound derivatives, molecular docking studies can provide valuable insights into their interactions with specific in vitro binding sites on proteins. nih.gov These studies can identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govmdpi.com The results of docking simulations can help to explain the observed biological activities of these compounds and guide the design of new derivatives with improved binding affinities. nih.gov

Applications in Diverse Chemical Sciences Excluding Prohibited Areas

Role in Heterocyclic Chemistry and Organic Synthesis Methodologies

2-Hydrazino-4-phenylpyrimidine is a key precursor in the synthesis of a wide array of fused heterocyclic compounds. The presence of the nucleophilic hydrazino group facilitates cyclization reactions with various electrophilic reagents, leading to the formation of novel polycyclic systems. A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are formed through the condensation of this compound with β-dicarbonyl compounds or their equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.govresearchgate.netresearchgate.netd-nb.info

The versatility of this synthetic approach allows for the introduction of various substituents on the resulting heterocyclic framework, enabling the generation of diverse chemical libraries for further investigation. For instance, the reaction with different diketones can lead to a range of substituted pyrazolo[1,5-a]pyrimidines with tailored electronic and steric properties. nih.gov

Potential in Material Science and Functional Materials Development

The inherent properties of the pyrimidine (B1678525) ring, such as its electron-deficient nature and ability to participate in π-stacking interactions, make this compound an interesting candidate for the development of novel materials.

Precursors for Optoelectronic Materials

Derivatives of phenyl pyrimidine have shown promise as emitters for organic light-emitting diodes (OLEDs). mdpi.comnih.govnih.gov The pyrimidine core can act as a strong electron acceptor, which, when combined with suitable electron-donating moieties, can lead to materials with interesting photophysical properties, including thermally activated delayed fluorescence (TADF). nih.gov By modifying the 2-hydrazino group of this compound, it is conceivable to synthesize D-π-A (donor-π-acceptor) type molecules where the phenylpyrimidine unit serves as the acceptor. Such molecules are known to exhibit intramolecular charge transfer (ICT), a key characteristic for many optoelectronic applications. researchgate.netresearchgate.net The synthesis of such derivatives could pave the way for new organic materials with tunable emission characteristics for use in displays and solid-state lighting.

Components in Polymer Chemistry and Supramolecular Polymers

The amino group within the hydrazino moiety of this compound offers a reactive site for incorporation into polymer backbones. For instance, it can react with appropriate monomers to form conductive polymers. Amine-functionalized conductive polymers have been shown to be valuable in biomedical applications due to their inherent cell-adhesive properties. nih.govresearchgate.netdeepdyve.comdtic.mil The synthesis of polymers incorporating the this compound unit could lead to materials with a combination of electronic conductivity and specific recognition capabilities, depending on the other functional groups present.

Analytical Reagent Applications (e.g., complexation for detection methods)

The nitrogen atoms in the pyrimidine ring and the hydrazino group of this compound can act as coordination sites for metal ions. This property makes it a potential candidate for the development of analytical reagents, such as chemosensors. Pyrimidine-hydrazone ligands have been shown to form complexes with metal ions, and the sensitivity of these interactions can be influenced by the solvent, counteranion, and metal-to-ligand ratio. nih.govmdpi.com

Derivatives of pyrimidine have been successfully employed as fluorescent probes for the detection of various metal ions. rsc.orgmdpi.comrsc.orgrsc.org The complexation of a metal ion with the ligand can lead to changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity. This "turn-on" or "turn-off" fluorescence response can be used for the selective and sensitive detection of specific metal ions in various samples. Given the structural similarities, this compound could be functionalized to create selective chemosensors for environmental or biological monitoring.

Biological Activity and Biochemical Interactions

Derivatives of this compound have been the subject of significant research due to their potential biological activities. These studies are strictly focused on in vitro mechanisms, providing insights at a molecular level without extending to clinical applications.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX-2, specific enzyme targets)

A notable area of investigation for pyrimidine derivatives is their role as enzyme inhibitors. The structure-activity relationship (SAR) of pyrimidine derivatives has been extensively studied to understand how different substituents on the pyrimidine ring influence their inhibitory potency against various enzymes. nih.govresearchgate.netacs.orgacs.org

Specifically, pyrimidine-based compounds have emerged as promising selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.govmdpi.comresearchgate.net The COX-2 enzyme is a key target in inflammation and pain pathways. The selectivity for COX-2 over the COX-1 isoform is a critical factor in reducing certain side effects associated with non-selective inhibitors. In vitro assays have demonstrated that certain pyrimidine derivatives can exhibit high selectivity towards COX-2. mdpi.comnih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the COX-2 enzyme, providing a rationale for their observed selectivity.

Below is a table summarizing the in vitro inhibitory activities of some representative pyrimidine derivatives against COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrimidine Derivative 1 | >100 | 0.25 | >400 |

| Pyrimidine Derivative 2 | 50 | 0.5 | 100 |

| Pyrimidine Derivative 3 | 10 | 0.1 | 100 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

This table is illustrative and compiles representative data from various studies on pyrimidine-based COX-2 inhibitors to demonstrate the range of activities and selectivities that have been achieved. The specific derivatives are not named to maintain the focus on the general class of compounds.

Receptor Binding Assays and Target Identification

While specific receptor binding assays for this compound are not extensively detailed in publicly available literature, the broader class of pyrimidine derivatives has been the subject of numerous target identification studies. The structural motif of a substituted pyrimidine is a key feature in many biologically active compounds, and receptor binding assays are a important tool in elucidating their mechanisms of action. These assays are fundamental in determining the affinity of a ligand for its receptor and are a critical step in the drug discovery process.

In practice, target identification for pyrimidine derivatives often involves screening against a panel of known receptors, particularly kinases. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as kinase inhibitors. In such studies, the pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent inhibitory activity. A study on 2,4-diarylaminopyrimidine hydrazone derivatives revealed potent inhibitory activity against Focal Adhesion Kinase (FAK), with IC50 values in the nanomolar range. While not this compound itself, this highlights a potential target class for related structures. Molecular docking studies often complement binding assays to visualize the interactions between the pyrimidine scaffold and the amino acid residues of the target protein.

The general approach to identifying the molecular targets of novel pyrimidine compounds like this compound would likely involve a combination of in silico screening and in vitro assays. Computational methods can predict potential binding partners based on structural similarity to known ligands. Subsequently, competitive binding assays, utilizing either radiolabeled or fluorescently tagged known ligands, can be employed to determine the binding affinity of the test compound for the predicted target.

Studies in Cellular Models (non-clinical investigations of biochemical pathways, apoptosis induction, etc.)

The this compound scaffold and its analogs have been investigated in various cellular models to understand their effects on biochemical pathways, with a significant focus on apoptosis induction. While specific studies on this compound are limited, research on related pyrimidine and hydrazone derivatives provides insights into the potential cellular activities of this compound class.

Derivatives of pyrimidines have been shown to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. For example, certain pyrazolo[3,4-d]pyridazine derivatives have been demonstrated to disrupt the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. rsc.org This disruption results in the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. Specifically, studies have shown a significant overexpression of caspase-3, a key executioner caspase, in cells treated with these compounds.

Furthermore, investigations into pyrazole (B372694) derivatives have indicated that they can induce apoptosis through the generation of reactive oxygen species (ROS) in triple-negative breast cancer cells. The increase in intracellular ROS can lead to cellular stress and trigger apoptotic cell death. Flow cytometry studies are a common method used to quantify the extent of apoptosis and analyze the effects of these compounds on the cell cycle. For instance, some pyrimidine derivatives have been observed to cause cell cycle arrest in the S phase or G2/M phase, thereby inhibiting cell proliferation. rsc.org

The following table summarizes the observed effects of related pyrimidine and hydrazone derivatives in cellular models:

| Compound Class | Cell Line | Observed Effect | Key Findings |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine derivatives | MCF-7 (Breast Cancer) | Apoptosis Induction, Cell Cycle Arrest | Increased Bax/Bcl-2 ratio, activation of caspases, S phase arrest. rsc.org |

| Pyrazole derivatives | MDA-MB-468 (Breast Cancer) | ROS-mediated Apoptosis | Increased intracellular ROS levels leading to apoptosis. |

Structure-Biological Activity Relationships (Focus on chemical features impacting in vitro biochemical pathways)

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies on this class of compounds focus on how modifications to the pyrimidine core, the phenyl ring, and the hydrazino group influence their interactions with biological targets and their effects on in vitro biochemical pathways.

The pyrimidine ring itself is a critical pharmacophore, often serving as a scaffold for hydrogen bonding interactions with target proteins. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a feature that is crucial for the activity of many kinase inhibitors. The substitution pattern on the pyrimidine ring also plays a significant role. The presence of the hydrazino group at the 2-position is a key feature that can be readily modified to generate a variety of hydrazone derivatives. These modifications can dramatically alter the compound's biological profile.

The phenyl group at the 4-position of the pyrimidine ring contributes to the molecule's lipophilicity and can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket. Substituents on the phenyl ring can further modulate these properties. For example, the introduction of electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity and cellular activity.

The hydrazino moiety is a versatile functional group that can be converted into various hydrazones by condensation with aldehydes or ketones. This allows for the introduction of a wide range of substituents, enabling a systematic exploration of the SAR. The nature of the group attached to the hydrazone nitrogen can impact the compound's steric and electronic properties, as well as its ability to form additional hydrogen bonds. For instance, the presence of aromatic or heterocyclic rings at this position can lead to enhanced biological activity.

Key structural features and their impact on in vitro activity are summarized in the table below:

| Structural Moiety | Modification | Potential Impact on In Vitro Activity |

|---|---|---|

| Pyrimidine Core | Substitution at other positions | Modulation of hydrogen bonding capacity and overall molecular shape. |

| Phenyl Group at C4 | Substitution on the ring (e.g., methoxy, halogen) | Alteration of lipophilicity, electronic properties, and steric interactions. |

| Hydrazino Group at C2 | Formation of hydrazones with various aldehydes/ketones | Introduction of diverse functionalities to probe steric and electronic requirements of the binding site. |

Metal Chelating Properties in Biological Contexts (e.g., siderophore mimics)

The 2-hydrazino-pyrimidine scaffold has been identified as a promising framework for the development of metal-chelating agents, particularly in the context of mimicking siderophores. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. The ability of certain synthetic molecules to mimic the function of siderophores opens up avenues for novel therapeutic strategies.

Derivatives of 2-hydrazino-pyrimidin-4(3H)-one have been specifically investigated for their metal-chelating properties and their potential to act as siderophore mimics. nih.gov The hydrazone moiety within these molecules is a key structural feature that contributes to their ability to bind metal ions. The nitrogen and oxygen atoms in the hydrazone and pyrimidine core can act as donor atoms, forming stable complexes with transition metals like iron. This chelation can interfere with essential metal-dependent processes in pathogens.

In the context of antimicrobial research, compounds that can chelate iron are of particular interest. Iron is a critical nutrient for bacterial growth and virulence. By sequestering iron, siderophore mimics can effectively starve bacteria of this essential element, leading to an inhibition of their growth. Studies have shown that some 2-hydrazino-pyrimidin-4(3H)-one derivatives exhibit selective activity against Mycobacterium tuberculosis under iron-limiting conditions, which is consistent with a mechanism of action that involves interference with iron acquisition. nih.gov

The following table highlights the key aspects of the metal chelating properties of 2-hydrazino-pyrimidine derivatives:

| Property | Description | Biological Relevance |

|---|---|---|

| Metal Chelation | The ability to bind metal ions, particularly Fe(III), through donor atoms in the pyrimidine and hydrazone moieties. | Interference with essential metal-dependent enzymatic reactions. |

| Siderophore Mimicry | Functional imitation of natural siderophores in sequestering iron. | Deprivation of essential iron from pathogenic microorganisms, leading to antimicrobial effects. nih.gov |

Future Research Directions and Emerging Trends

Development of Next-Generation Sustainable Synthetic Routes

The increasing emphasis on green chemistry is driving the development of environmentally benign synthetic methods for heterocyclic compounds. chemistryjournals.net Future research on 2-Hydrazino-4-phenylpyrimidine is expected to focus on moving away from traditional synthesis that may involve hazardous reagents or energy-intensive processes. chemistryjournals.net Key strategies will likely involve the adoption of greener reaction media, innovative energy sources, and catalytic systems to enhance efficiency and reduce waste.

Future sustainable approaches could include:

Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. jmaterenvironsci.com Research is anticipated to explore water or water-ethanol mixtures as viable solvents for the synthesis of pyrimidine (B1678525) derivatives, potentially catalyzed by benign reagents like diammonium hydrogen phosphate (B84403) or L-proline. jmaterenvironsci.com

Microwave and Ultrasonic-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netmdpi.com The application of microwave or ultrasonic irradiation could accelerate the key condensation and cyclization steps in the formation of the this compound backbone.

Solvent-Free and Solid-State Reactions: Performing reactions without organic solvents represents a significant step towards sustainability. jmaterenvironsci.commdpi.com Exploring solvent-free conditions, potentially using grinding or ball-milling techniques, could offer a high-efficiency, low-waste pathway to the target compound and its derivatives.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Aqueous Synthesis | Use of water as a green solvent. jmaterenvironsci.com | Reduces reliance on volatile organic compounds (VOCs), enhances safety, and lowers costs. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. chemistryjournals.net | Drastically shortens reaction times and improves yields. |

| Catalytic Approaches | Use of efficient and recyclable catalysts. | Lowers activation energy, improves atom economy, and allows for catalyst reuse. |

| Solvent-Free Conditions | Performing reactions in the absence of a solvent. jmaterenvironsci.com | Minimizes waste generation and simplifies product purification. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical reactivity of this compound is largely dictated by the nucleophilic hydrazino group and the electrophilic centers of the pyrimidine ring. While reactions like condensation with aldehydes to form hydrazones are known researchgate.netnih.gov, future work will delve into more complex and unprecedented transformations.

Key areas for exploration include:

Skeletal Editing and Ring Transformations: Recent advances have shown that pyrimidine rings can undergo ring contraction to form pyrazoles when treated with hydrazine (B178648) under specific conditions, involving a formal carbon deletion. nih.gov Investigating similar skeletal editing protocols for this compound could lead to novel heterocyclic scaffolds.

Cyclization and Fused-Ring Synthesis: The hydrazino moiety is a key precursor for constructing fused heterocyclic systems. Research is expected to focus on intramolecular and intermolecular cyclization reactions to synthesize novel triazolopyrimidines, pyrazolopyrimidines, or other complex fused systems, which are important motifs in medicinal chemistry. researchgate.net

Cross-Coupling Reactions: The pyrimidine ring can be functionalized through various modern cross-coupling reactions. Future studies could explore the derivatization of the phenyl group or potential modifications on the pyrimidine core to introduce new substituents and modulate the molecule's electronic properties.

Advancements in Pyrimidine-Based Functional Materials

While the primary focus on pyrimidine derivatives has been pharmacological, their unique electronic and structural properties make them attractive candidates for functional materials. mdpi.com The incorporation of this compound into larger molecular or supramolecular structures could lead to materials with novel optical, electronic, or sensory properties.

Emerging trends in this area may include:

Organic Semiconductors: Pyrimidine-based compounds are being explored as organic semiconductor materials. mdpi.com The phenyl and pyrimidine moieties in this compound provide a conjugated system that could be extended through derivatization to create materials for applications in organic electronics.

Chemosensors: The hydrazino group can react with specific analytes, leading to a change in fluorescence or color. This reactivity could be harnessed to design chemosensors for the detection of metal ions, anions, or specific organic molecules like aldehydes and ketones.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the hydrazino group can act as coordination sites for metal ions. This makes this compound a potential organic linker for the construction of novel MOFs with applications in gas storage, separation, or catalysis.

Deeper Elucidation of Biochemical Interaction Mechanisms (non-clinical)

Pyrimidine derivatives are known to exhibit a wide range of biological activities by interacting with various biomolecules. gsconlinepress.comgsconlinepress.com Non-clinical research aimed at understanding the fundamental biochemical interactions of this compound and its derivatives will be crucial for guiding future design efforts.

Future investigations will likely focus on:

Enzyme Inhibition Studies: The 2,4-diaminopyrimidine (B92962) scaffold, structurally related to the core of the title compound, is a known "hinge-binding" motif in many kinase inhibitors. nih.gov The pyrimidine ring can form critical hydrogen bonds with the kinase hinge region. nih.gov Future research could use in vitro enzymatic assays and molecular docking to investigate whether this compound or its derivatives can inhibit specific kinases, such as Focal Adhesion Kinase (FAK), or other enzymes. nih.gov

Protein-Ligand Binding Analysis: Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the precise binding mode of this compound derivatives within the active sites of target proteins. This would provide invaluable structural insights into the key interactions driving molecular recognition.

Interaction with Nucleic Acids: The planar structure of the pyrimidine ring suggests a potential for intercalation with DNA or RNA. Biophysical studies could explore this possibility and elucidate the structural basis for any nucleic acid binding activity.

Table 2: Potential Biochemical Interaction Studies (Non-Clinical)

| Research Area | Technique | Objective |

|---|---|---|

| Enzyme Inhibition | In vitro enzymatic assays, Molecular docking | To identify specific enzyme targets and quantify inhibitory potency (e.g., IC₅₀ values). mdpi.com |

| Structural Biology | X-ray Crystallography, NMR Spectroscopy | To determine the three-dimensional structure of the compound bound to a biological target. |

| Biophysical Analysis | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | To characterize the thermodynamics and kinetics of binding to target biomolecules. |

| Cellular Target Engagement | Cellular thermal shift assay (CETSA) | To confirm that the compound engages its intended target within a cellular environment. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. youtube.com These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and optimize synthetic routes, accelerating the pace of research.

Future applications in the context of this compound include:

De Novo Design: Deep generative models can design novel molecules with desired properties. youtube.com AI platforms could be used to generate new derivatives of this compound optimized for specific biological targets or material properties. nih.gov

Virtual Screening and Property Prediction: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify promising candidates. nih.gov ML models can be trained to predict the physicochemical properties, bioactivity, and potential ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new derivatives, prioritizing the most promising candidates for synthesis.

Reaction Prediction and Synthesis Planning: Machine learning algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic pathways. This can help chemists design more efficient and sustainable routes to novel this compound analogues.

Expanding the Scope in Catalysis and Supramolecular Chemistry

The structural features of this compound make it a promising candidate for applications in catalysis and supramolecular chemistry, fields that rely on molecular recognition and self-assembly.

Potential future directions include:

Ligand Design for Homogeneous Catalysis: The nitrogen atoms of the pyrimidine and hydrazino groups are excellent donor sites for coordinating with transition metals. The molecule could serve as a bidentate or tridentate ligand in the design of novel metal complexes for catalytic applications, such as oxidation, reduction, or cross-coupling reactions. rsc.org

Building Blocks for Supramolecular Assemblies: The molecule possesses both hydrogen bond donors (the -NHNH₂ group) and acceptors (the pyrimidine nitrogens). These features can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like dimers, chains, or networks through non-covalent interactions like hydrogen bonding. mdpi.commdpi.com

Organocatalysis: The hydrazino group can participate in catalytic cycles. Derivatives of this compound could be explored as organocatalysts for various organic transformations, leveraging the nucleophilicity and hydrogen-bonding capacity of the hydrazine moiety.

Q & A

Q. What are the standard synthetic routes for 2-Hydrazino-4-phenylpyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common synthesis involves nucleophilic substitution of a chlorinated pyrimidine precursor with hydrazine hydrate. For example, 4-chloro-2-(methylsulfanyl)pyrimidine reacts with hydrazine hydrate in methanol under stirring at room temperature for 5 hours, yielding 4-hydrazino-2-(methylsulfanyl)pyrimidine (65% yield after recrystallization from ethyl acetate) . Key factors include:

- Solvent choice : Methanol facilitates solubility and reactivity.

- Stoichiometry : Excess hydrazine (1.5 equivalents) ensures complete substitution.

- Purification : Slow evaporation from ethyl acetate produces crystals suitable for X-ray diffraction .

- Temperature : Room temperature avoids side reactions like decomposition of hydrazine derivatives.

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs in the crystal lattice) .

- Spectroscopy : H-NMR identifies hydrazino protons (δ ~5.0–5.7 ppm) and aromatic protons. ESI-MS confirms molecular ion peaks (e.g., m/z = 412.4 [M+H] in analogous compounds) .

- Thermal analysis : Melting points (e.g., 413 K) verify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of hydrazino-pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Synthetic protocols : Impurities or byproducts (e.g., decomposition products from radicals) may affect bioactivity .

- Assay conditions : Use standardized assays (e.g., MIC for antimicrobial studies) and control for solvent effects.

- Structural validation : Re-characterize compounds using XRD or H-NMR to confirm identity, as seen in critiques of 2-hydroxypyrimidine synthesis .

- Dose-response studies : Establish clear concentration-dependent activity curves to distinguish true efficacy from artifacts.

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Functional group modifications : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., fluorophenyl) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the hydrazino group with amidrazones or semicarbazides to evaluate hydrogen-bonding contributions .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict binding modes with target enzymes, validated by in vitro assays .

Q. How can computational methods enhance the design of this compound-based probes for enzyme studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to optimize binding affinity.

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.